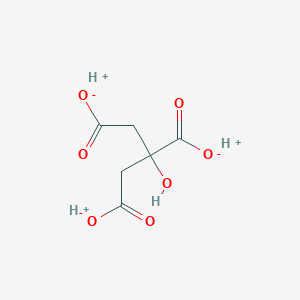

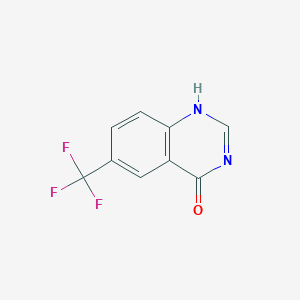

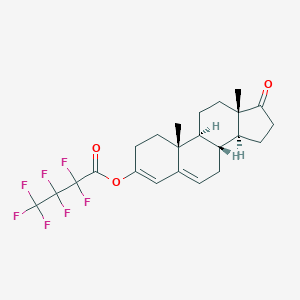

6-(Trifluoromethyl)quinazolin-4(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-(trifluoromethyl)quinazolin-4(1H)-one derivatives has been explored through various methodologies. One approach involves a mild, two-step reaction using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials, which undergoes addition-elimination/arylation to yield a range of aza-fused trifluoromethylated heterocycles, including indoloquinazolines . Another method employs a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, which is notable for its broad substrate scope, high efficiency, and avoidance of CO gas manipulation . Additionally, the synthesis of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones has been achieved using bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been characterized using various spectroscopic techniques. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was analyzed using Raman spectroscopy, and its crystal structure was determined, revealing a monoclinic system with anisotropically refined non-hydrogen atoms . Similarly, the structure of a triazoloquinazolinone derivative was elucidated using NMR, FT-IR spectroscopy, and X-ray diffraction, with DFT calculations confirming the stability of the most stable conformation .

Chemical Reactions Analysis

The chemical reactivity of 6-(trifluoromethyl)quinazolin-4(1H)-one derivatives is highlighted by their formation through various catalytic and functionalization reactions. The palladium-catalyzed cyclocarbonylation of o-alkynyltrifluoroacetanilides leads to the formation of 6-trifluoromethyl-12-acylindoloquinazolines, showcasing the versatility of these compounds in undergoing cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been investigated through computational and experimental methods. The synthesized compounds have been subjected to in silico profiling to predict properties such as anthelmintic and antibacterial activities, drug-likeness, bioactivity scores, and toxicity . Additionally, the empirical formula, crystal system, space group, and unit cell parameters of a specific quinazolinone derivative were determined, providing insights into its physical characteristics .

Case Studies and Applications

The synthesized quinazolinone derivatives have been evaluated for their potential biological activities. For example, a novel quinazolinone compound was tested against bacterial strains, and its antibacterial efficacy was assessed . Another study synthesized a series of quinazolinone derivatives and evaluated their in vitro anthelmintic and antibacterial activities, demonstrating their potential as therapeutic agents . These case studies highlight the relevance of quinazolinone derivatives in medicinal chemistry and their potential applications in drug development.

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds derived from 6-(Trifluoromethyl)quinazolin-4(1H)-one have shown significant antimicrobial properties. For example, quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety demonstrated good antimicrobial activities against various pathogens, including superior effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016).

Cytotoxic and Anticancer Activities

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives for their cytotoxic and anticancer activities. Novel quinazolin‐4(3H)‐one linked to 1,2,3‐triazoles were found to exhibit good cytotoxicity against breast cancer cell lines, with some compounds being more effective than the reference drug etoposide. Their anticancer activity was attributed to the presence of a methoxy group on the linker between the quinazolinone and 1,2,3‐triazole moieties (Safavi et al., 2018).

Anti-Inflammatory Effect

The anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one derivatives has been explored, showing significant activity in inhibiting the release of inflammatory mediators. These compounds have been suggested for use in both inflammation and inflammation-induced cancer therapy (Ghodge et al., 2020).

Antifungal Bioactivities

Quinazolin-4(1H)-one derivatives have also been synthesized and evaluated for their antifungal activities, demonstrating potential as effective agents against fungal pathogens (Ouyang et al., 2006).

Bioimaging Applications

A novel quinazolinone-based fluorescent dye was designed for bioimaging, showing good solvatochromic fluorescence and biocompatibility, making it a promising candidate for high spatial resolution bio-imaging applications (Liu et al., 2019).

Antiviral Activities

Quinazolinone derivatives have been investigated for their antiviral activities against respiratory and biodefense viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones showed potential antiviral properties against a range of viruses, including influenza A and dengue virus (Selvam et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

6-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVVXBQQOLLVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563145 | |

| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)quinazolin-4(1H)-one | |

CAS RN |

16544-67-5 | |

| Record name | 6-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)

![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)